Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIEJIXPMWKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate intermediate. This intermediate is then subjected to stereoselective bromination, followed by intramolecular cyclization mediated by sodium hydride (NaH) to yield the desired bicyclic structure .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Epoxides: Formed from oxidation reactions.
Reduced Derivatives: Formed from hydrogenation.
Substituted Derivatives: Formed from nucleophilic substitution.
Scientific Research Applications
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of analgesics and other pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is primarily through its interaction with biological receptors. The bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity. This interaction can influence various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₈H₁₁NO₂ (CAS 1230486-65-3).
- Key Differences : The methyl ester variant lacks the ethyl group, reducing steric bulk and lipophilicity. This impacts solubility and bioavailability.
- Safety Profile : Classified under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation), requiring stringent handling protocols .
- Applications: Used as a precursor for N-nitroso derivatives, which act as nitric oxide donors due to their non-planar N-nitrosamine structures .
tert-Butyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₉NO₂ (CAS 207405-60-5).
- Key Differences : The tert-butyl group enhances steric protection of the ester moiety, improving stability under acidic conditions.
- Synthesis : Prepared via tert-butoxycarbonylation of the parent amine, yielding 67% isolated product after column chromatography .
- Applications : Used in sphingosine-1-phosphate transporter (Spns2) inhibitors, demonstrating superior oral bioavailability compared to ethyl/methyl analogs .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula: C₇H₉NO₂.
- Key Differences : The carboxylate group at position 1 (vs. 2 in the ethyl ester) alters hydrogen-bonding interactions and conformational flexibility.
- Synthesis: Synthesized via Diels-Alder reactions using methyl 2-benzamidoacrylate as a dienophile, though this method is less efficient for substituted derivatives .
- Applications : Serves as a proline analog in constrained peptides, influencing β-turn conformations in bioactive molecules .
Key Advantages and Limitations
- Ethyl Ester : Balances lipophilicity and solubility, making it versatile for drug delivery. However, its hydrochloride salt requires careful handling to avoid decomposition .
- Methyl Ester : Lower molecular weight enhances diffusion but increases toxicity risks (H302, H315, H319) .
- 1-Carboxylic Acid : Critical for peptide rigidity but synthetically challenging, limiting large-scale applications .
Biological Activity
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, a bicyclic compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a seven-membered ring structure containing a nitrogen atom, contributing to its unique chemical reactivity and biological interactions. The compound's stereochemistry is characterized by the (1S,2S,4R) configuration, which is crucial for its pharmacological properties.
The primary mechanism by which this compound exerts its biological effects is through interaction with various biological receptors. The bicyclic structure allows it to fit into receptor binding sites, modulating receptor activity and influencing signaling pathways that lead to various physiological effects.
1. Neuroactive Effects
Research indicates that compounds with similar structural features exhibit neuroactive properties. This compound has been studied for its potential therapeutic effects in neurological conditions, including anxiety and pain management .
2. Antimicrobial Properties
Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial activity as well. This property could be beneficial in developing new antibiotics or treatments for infections.
3. Analgesic Potential
The compound is being explored for its potential as an analgesic agent due to its ability to interact with pain receptors and modulate pain pathways.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Related Compounds
This compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptan-2-one | Bicyclic ketone | Neuroactive |
| Ethyl 3-pyrrolidinecarboxylate | Pyrrolidine derivative | Antimicrobial |
| 1-Azabicyclo[3.3.0]octan-3-one | Bicyclic amine | Analgesic |
This comparison underscores the unique biological profile of this compound and its potential applications across different therapeutic areas.
Q & A
Synthesis & Optimization
Basic: What are the common synthetic routes for Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, and what are their yield limitations?
- Methodology: The compound is synthesized via multi-step sequences, including Curtius rearrangements, stereoselective bromination, and intramolecular cyclization. A five-step route achieves 18% yield, while a platinum oxide-dependent method improves to 36% but requires costly catalysts . Radical cyclization strategies using BuSnH-mediated reactions offer alternative pathways but require precise control of radical intermediates .
Advanced: How can stereochemical outcomes be controlled during the synthesis of 7-azabicyclo[2.2.1]heptane derivatives?
- Data Analysis: Stereoselectivity is achieved via substrate preorganization and catalyst choice. For example, SmI-mediated reductions of ketones (e.g., 2-keto-3-silyl ether derivatives) yield single diastereomers by exploiting the rigid bicyclic framework’s steric constraints . Computational modeling (DFT) aids in predicting transition states for cyclization steps .
Reactivity & Functionalization
Basic: Which functional groups in this compound are most reactive under standard conditions?
- Experimental Design: The ester group undergoes hydrolysis (e.g., LiAlH reduction to alcohols) or aminolysis to amides. The azabicyclic nitrogen can be acylated or sulfonylated, as seen in N-sulfonyl derivatives critical for radical cyclization studies . Oxidation of the bicyclic core is limited due to strain, but epoxidation of related olefins is feasible .
Advanced: What strategies enable site-selective C-H functionalization in the 7-azabicyclo[2.2.1]heptane scaffold?
- Contradiction Resolution: While direct C-H activation is challenging, directed metallation (e.g., lithiation at C-2 using LDA) followed by electrophilic quenching enables selective modifications. Competing pathways (e.g., ring-opening vs. functionalization) require careful optimization of temperature and solvent polarity .
Biological Applications
Basic: How is this compound used in studying nicotinic acetylcholine receptors (nAChRs)?
- Methodology: The scaffold serves as a conformationally constrained epibatidine analogue. Radioligand binding assays (e.g., H-epibatidine displacement) quantify affinity for α4β2 nAChR subtypes. Derivatives with modified ester groups show reduced toxicity while retaining binding potency .
Advanced: What computational tools predict the bioactivity of 7-azabicyclo[2.2.1]heptane derivatives?
- Data Integration: Molecular docking (AutoDock Vina) and MD simulations assess ligand-receptor interactions. QSAR models trained on IC data from analogues correlate electronic parameters (Hammett σ) with α4β2 nAChR binding .
Analytical Characterization
Basic: What spectroscopic techniques confirm the structure of this compound?
- Protocols: H/C NMR (CDCl) identifies key signals: ester carbonyl (~173 ppm), bridgehead protons (δ 3.48–4.21 ppm), and azabicyclic nitrogen environments. MS (EI) confirms molecular ion [M] at m/z 169.22 .
Advanced: How is X-ray crystallography applied to resolve stereochemical ambiguities in derivatives?
- Case Study: Single-crystal X-ray of tert-butyl 7-Boc-2-carboxylate derivatives reveals exo/endo preferences. Discrepancies between computed (DFT) and experimental torsional angles highlight strain effects in the bicyclic system .
Computational & Mechanistic Studies
Advanced: What role do radical intermediates play in the functionalization of this scaffold?
- Mechanistic Insight: The 7-azabicyclo[2.2.1]hept-2-yl radical, generated via BuSnH-mediated H-atom abstraction, undergoes intramolecular cyclization to form fused rings. EPR studies show radical stability is enhanced by conjugation with the nitrogen lone pair .
Safety & Handling
Basic: What are the key safety protocols for handling this compound?
- Guidelines: Use PPE (nitrile gloves, respirators for aerosol protection) and work in fume hoods. Avoid skin contact (H315/H319 hazards) and store at -20°C in sealed containers .
Advanced: How can exothermic side reactions during large-scale synthesis be mitigated?
- Risk Management: Employ slow reagent addition (e.g., dropwise addition of LiAlH) and monitor with in-situ IR for intermediates. Use jacketed reactors to control temperature during radical cyclizations .
Comparative Studies
Advanced: How do synthetic yields of radical-mediated routes compare to traditional methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
